N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group, a 2-methoxyphenyl group, and a methyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-10-19(24-15-7-5-6-14(21)11-15)25-20(23-13)17(12-22-25)16-8-3-4-9-18(16)26-2/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCUSLELXAKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136643 | |
| Record name | N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-64-4 | |
| Record name | N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890621-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorophenyl and 2-methoxyphenyl groups through nucleophilic aromatic substitution reactions.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to altered cellular processes such as proliferation and apoptosis.
-
Anticancer Properties : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth through:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as BRAF and EGFR, which are often mutated in various cancers.
- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
Applications in Medicinal Chemistry
N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several promising applications:
- Cancer Treatment : Due to its ability to inhibit specific kinases and induce apoptosis, this compound is being explored as a potential therapeutic agent for various cancers.
- Neurological Disorders : The modulation of cyclic nucleotide levels through phosphodiesterase inhibition may also offer therapeutic avenues for treating neurological disorders.
- Inflammatory Diseases : Given its biological activity, the compound may have applications in managing inflammatory conditions by targeting specific pathways involved in inflammation.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inhibiting tumor cell proliferation and inducing apoptosis.
- Another investigation revealed that the compound effectively modulated signaling pathways associated with inflammation, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(3-chlorophenyl)-3-(2-methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with chlorophenyl and methoxyphenyl substituents. The molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways through:
- Enzyme Inhibition : It has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival.
- Receptor Binding : The compound can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, suggesting a potential for this compound in cancer therapy .
Antibacterial Properties
Recent investigations into the antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives revealed promising results against various bacterial strains. The compound's mechanism may involve disrupting bacterial quorum sensing and biofilm formation .
Enzymatic Inhibition
The compound has been identified as a selective inhibitor of certain enzymes linked to cancer progression and bacterial resistance. For instance, it targets dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition (kinases) | |
| Antibacterial | Disruption of quorum sensing | |
| Enzymatic inhibition | Targeting DHFR |
Case Study 1: Anticancer Efficacy
A study published in 2021 assessed the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives including this compound. Results indicated a significant reduction in cell viability in A431 vulvar epidermal carcinoma cells at micromolar concentrations. The compound demonstrated a dose-dependent response, highlighting its potential as an anticancer agent .
Case Study 2: Antibacterial Activity
In another study focused on antibacterial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
